4-Nitrobenzenediazonium;trifluoroborane;fluoride
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Overview
Description
4-Nitrobenzenediazonium trifluoroborane fluoride is an organic compound with the molecular formula C6H4BF4N3O2This compound is a diazonium salt, which is widely used in organic synthesis and various industrial applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrobenzenediazonium trifluoroborane fluoride is typically synthesized through a diazotization reaction. The process involves the reaction of 4-nitroaniline with nitrous acid in the presence of tetrafluoroboric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the synthesis of 4-nitrobenzenediazonium trifluoroborane fluoride follows a similar diazotization process but on a larger scale. The reaction conditions are carefully controlled to maintain the quality and yield of the product. The compound is usually produced in powder form and stored under inert gas to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzenediazonium trifluoroborane fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkyl groups
Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds, which are important in dye synthesis
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, phenols, and amines. .
Coupling Reactions: Reagents such as phenols and aromatic amines are used in the presence of a base
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or alkylated aromatic compounds
Coupling Reactions: Azo compounds are the primary products
Reduction Reactions: The major product is 4-nitroaniline
Scientific Research Applications
4-Nitrobenzenediazonium trifluoroborane fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and other substituted aromatic compounds
Biology: It is employed in the histochemical detection of certain biomolecules, such as bilirubin and indolamines
Medicine: The compound is used in the synthesis of pharmaceuticals and diagnostic agents
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-nitrobenzenediazonium trifluoroborane fluoride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The nitro group can also undergo reduction to form an amino group, which can further react with other compounds .
Comparison with Similar Compounds
4-Nitrobenzenediazonium trifluoroborane fluoride can be compared with other diazonium salts, such as:
4-Methoxybenzenediazonium tetrafluoroborate: Similar in structure but with a methoxy group instead of a nitro group. .
3,5-Dichlorophenyldiazonium tetrafluoroborate: Contains two chlorine atoms, making it more reactive in certain substitution reactions
4-Aminobenzenediazonium tetrafluoroborate: Has an amino group, which makes it more reactive in coupling reactions
The uniqueness of 4-nitrobenzenediazonium trifluoroborane fluoride lies in its nitro group, which provides distinct reactivity and applications in various fields .
Properties
Molecular Formula |
C6H4BF4N3O2 |
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Molecular Weight |
236.92 g/mol |
IUPAC Name |
4-nitrobenzenediazonium;trifluoroborane;fluoride |
InChI |
InChI=1S/C6H4N3O2.BF3.FH/c7-8-5-1-3-6(4-2-5)9(10)11;2-1(3)4;/h1-4H;;1H/q+1;;/p-1 |
InChI Key |
QZEYHCSIEPCFTJ-UHFFFAOYSA-M |
Canonical SMILES |
B(F)(F)F.C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].[F-] |
Origin of Product |
United States |
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